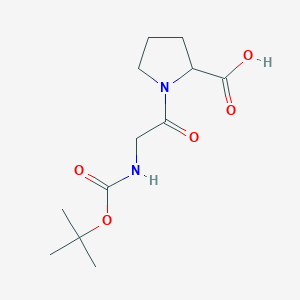
Boc-gly-pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-gly-pro-OH is a useful research compound. Its molecular formula is C12H20N2O5 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Modification and Synthesis : Boc-protected peptides, including Boc-gly-pro-OH, are essential in peptide synthesis, providing a means for specific modification and elongation of peptide chains. This application is highlighted in studies demonstrating the alkylation of glycine residues in peptides and the synthesis of various polypeptides (Bossler & Seebach, 1994), (Zhao Yi-nan & Melanie Key, 2013).
Crystal Structure Analysis : The crystal structure of peptides like Boc-pro-leu-gly-OH has been analyzed to understand peptide conformations and interactions, informing the design of peptides with desired properties (Yamada, Tanaka, & Ashida, 1981), (Benedetti et al., 1977).
Enzyme Substrate and Inhibitor Studies : this compound and similar peptides have been used to study enzyme substrates and inhibitors, such as in research on protocollagen proline hydroxylase, an enzyme critical in collagen synthesis (Lorenzi, Blout, Kivirikko, & Prockop, 1969).
Peptide Coupling Reactions : Research has shown the use of this compound in peptide coupling reactions, demonstrating its role in facilitating the synthesis of more complex peptides (Prasad, Iqbal, & Urry, 2009).
Conformational Studies : Studies have explored the conformations of Boc-protected peptides, such as Boc-pro-gly-OH, to understand peptide folding and stability, which is crucial for developing peptides with specific biological functions (Atreya & Ananthanarayanan, 1991).
Anticancer Research : Some studies have investigated gold(I) bioconjugates with Boc-protected amino acids like Boc-Pro(SH)-OMe for potential anticancer applications, demonstrating the role of these peptides in medicinal chemistry (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Boc-gly-pro-OH can be achieved through a combination of solid-phase peptide synthesis and solution-phase chemistry.", "Starting Materials": [ "Fmoc-Gly-OH", "Boc-Pro-OH", "HCTU", "DIPEA", "TFA", "DCM", "DMF", "NMP", "H2O" ], "Reaction": [ "1. Synthesize Fmoc-Gly-Pro-OH on solid-phase resin using Fmoc chemistry", "2. Deprotect Fmoc group with 20% piperidine in DMF", "3. Couple Boc-Pro-OH to the N-terminus of the deprotected Fmoc-Gly-Pro-OH using HCTU and DIPEA in NMP", "4. Deprotect Boc group with TFA in DCM", "5. Purify the crude product using reverse-phase HPLC", "6. Verify the identity and purity of the final product using analytical HPLC and mass spectrometry" ] } | |
Número CAS |
14296-92-5 |
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |
Clave InChI |
CMSBRKBRYYDCFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


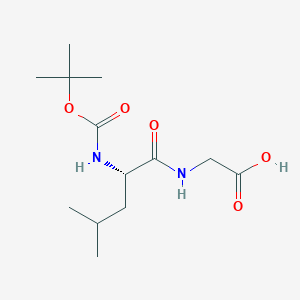



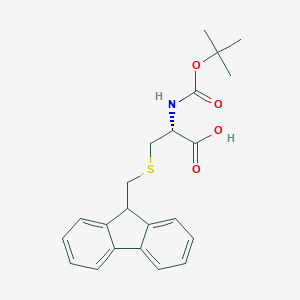
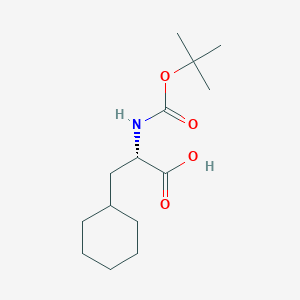

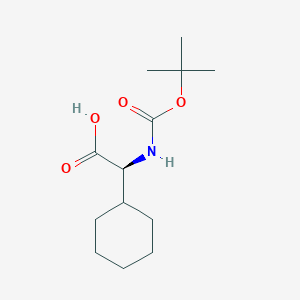

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)




